Ethyl 2-(3-hydroxypiperidin-1-yl)acetate
Overview
Description
Ethyl 2-(3-hydroxypiperidin-1-yl)acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is used for research purposes .
Synthesis Analysis
Piperidines, which include the 3-hydroxypiperidin-1-yl group in the compound , are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . A method for synthesizing polysubstituted 2-piperidinones involves a one-pot five-component reaction from aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-hydroxypiperidin-1-yl)acetate is represented by the formula C9H17NO3 .
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, including Ethyl 2-(3-hydroxypiperidin-1-yl)acetate, have been extensively studied for their pharmaceutical applications. They are known to possess a wide range of biological activities and are utilized in the discovery and evaluation of potential drugs. These compounds can act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Synthesis of Complex Molecules
Ethyl 2-(3-hydroxypiperidin-1-yl)acetate may be used as a building block in the synthesis of more complex molecules. Piperidine structures are often incorporated into larger molecular frameworks during the drug development process due to their versatility and the stability they confer to the final compound .
Chemical Research
In chemical research, this compound could be used in cyclization reactions to create new piperidine-based molecules. Such reactions are fundamental in developing new chemical entities with potential applications in various fields .
Biological Studies
The biological activity of Ethyl 2-(3-hydroxypiperidin-1-yl)acetate can be studied to understand its interaction with biological systems. This can lead to insights into its mechanism of action and potential therapeutic uses .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(3-hydroxypiperidin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)7-10-5-3-4-8(11)6-10/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOXIDCAFAGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1250240-29-9 | |
Record name | ethyl 2-(3-hydroxypiperidin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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